ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the ethyl ester group and the amino substituent on the pyrazole ring, along with a bromophenyl group, suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similar synthetic strategies could be applied to synthesize the compound , with appropriate substitutions to introduce the 4-bromophenyl group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined by X-ray structure analysis, revealing the spatial arrangement of the functional groups and the overall molecular conformation . Similar analysis would be expected for ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate to elucidate its molecular geometry.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in acylation reactions, as seen in the N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . The bromophenyl group in the compound of interest could also undergo further substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. The presence of the ethyl ester group typically increases the lipophilicity of the compound, which can affect its solubility in organic solvents. The bromophenyl group could also impact the compound's reactivity and its interaction with biological targets. Detailed analysis of these properties would require experimental data, which could be obtained through methods like HPLC, thermogravimetric analysis, and spectroscopic techniques .
Scientific Research Applications
Application 1: Synthesis and Crystal Structure Analysis
- Scientific Field: Chemistry
- Summary of the Application: This compound is used in the synthesis of 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic Acid Ethyl Ester . The structure of this compound is studied using X-ray crystallographic, NMR, MS, and IR techniques .
- Methods of Application: The compound is synthesized from p-bromoaniline. The yielded product was investigated with X-ray crystallographic, NMR, MS, and IR techniques .
- Results or Outcomes: The compound crystallizes in the monoclinic space group P2 1 / n with unit cell parameters a = 5.5220 (1), b = 26.996 (5), c = 10.596 (2) Å, β = 103.83 (3). V = 1533.8 (5) Å 3, Z = 4, D x = 1.608 mg m −3. The final R 1 was 0.0844; w R 2 was 0.1560 .
Application 2: Solvent Effects on Absorption and Emission Spectra
- Scientific Field: Physical Chemistry
- Summary of the Application: The effects of solvent on the absorption and emission spectra and dipole moments of the 5ABBM have been extensively studied in a series of solvents .
- Methods of Application: The experimentally calculated ground state and excited state dipole moments were determined using the solvatochromatic shifts in the absorption and emission spectra as a function of dielectric constant (ɛ) and refractive index (n) .
- Results or Outcomes: The dipole moments in the excited state are observed to be greater than those in the ground-state in all the solvents studied for the chosen molecule. The dipole moment increase in the excited singlet state ranges from 2.42 to 24.14 D .
Application 3: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of the Application: This compound is used in the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . These derivatives are evaluated in vitro for their urease inhibitor activities .
- Methods of Application: The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon .
- Results or Outcomes: The synthesized derivatives showed promising urease inhibitor activities .
properties
IUPAC Name |
ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRSOBGNSTADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405353 | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
138907-71-8 | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138907-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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